5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide
Description
5-Chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide is a benzamide derivative characterized by a nitro (-NO₂) group at position 2, a chlorine atom at position 5 on the benzamide core, and a tetrahydrofuran (oxolan)-linked methyl group on the amide nitrogen. This compound is of interest due to its structural complexity, which combines electron-withdrawing (nitro, chloro) and lipophilic (oxolan) substituents.
Properties
IUPAC Name |
5-chloro-2-nitro-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-8-3-4-11(15(17)18)10(6-8)12(16)14-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVFYDIJRNBWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide typically involves the nitration of 5-chlorobenzamide followed by the introduction of the oxolan-2-ylmethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent step involves the reaction of the nitrated product with oxolan-2-ylmethylamine in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed:
Reduction: Formation of 5-chloro-2-amino-N-[(oxolan-2-yl)methyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of nitro and chloro substituents on biological activity. It is also used in the development of new bioactive molecules .
Medicine: Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group may facilitate binding to specific enzymes or receptors, modulating their activity. The oxolan-2-ylmethyl group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparisons
Table 1: Structural and Physicochemical Properties of Selected Benzamide Derivatives
*Estimated based on molecular formula (C₁₃H₁₃ClN₂O₄).
†Predicted using fragment-based methods (nitro: +0.1, oxolan: +0.7 relative to methoxy analog).
Key Observations
(i) Substituent Effects on Physicochemical Properties
- Nitro vs. Methoxy Groups: The nitro group in the target compound increases polarity compared to the methoxy analog (), reducing logP slightly (predicted ~2.8 vs. 2.93).
- Oxolan Substituents : Both the target and the methoxy analog () incorporate oxolan rings, contributing to lipophilicity and stereochemical complexity. The oxolan-2-ylmethyl group in the target may improve blood-brain barrier penetration compared to bulkier substituents like 1-(oxolan-2-yl)ethyl .
Biological Activity
5-Chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide includes a benzamide core with a chlorine atom and a nitro group, as well as an oxolan-2-ylmethyl substituent. This unique combination of functional groups is believed to contribute to its biological activity.
The biological activity of 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide is largely attributed to the following mechanisms:
- Nitro Group Reduction : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially causing oxidative stress and apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance, although the exact targets are still under investigation.
- Receptor Modulation : The oxolan ring may facilitate binding to various receptors or proteins, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that benzamide derivatives can inhibit bacterial growth by targeting bacterial cell wall synthesis and protein function.
Anticancer Activity
In vitro studies have demonstrated that 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been highlighted in various research articles.
Case Studies
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Study on Anticancer Properties : A study published in a peer-reviewed journal evaluated the cytotoxic effects of 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
Concentration (µM) Cell Viability (%) 0 100 10 85 25 60 50 35 -
Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion assays.
Bacteria Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
